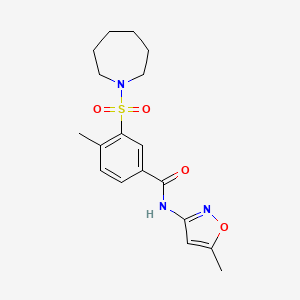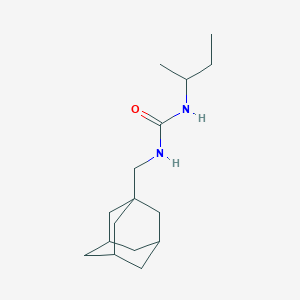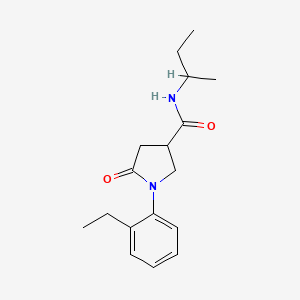
3-(1-azepanylsulfonyl)-4-methyl-N-(5-methyl-3-isoxazolyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-azepanylsulfonyl)-4-methyl-N-(5-methyl-3-isoxazolyl)benzamide, also known as AMTB, is a chemical compound that has been widely studied for its potential use as a research tool in the field of neuroscience. This compound is a selective antagonist of the transient receptor potential ankyrin 1 (TRPA1) ion channel, which is involved in the perception of pain and other sensory stimuli.
科学的研究の応用
3-(1-azepanylsulfonyl)-4-methyl-N-(5-methyl-3-isoxazolyl)benzamide has been used extensively in scientific research as a tool for studying the TRPA1 ion channel. This ion channel is involved in the perception of pain and other sensory stimuli, making it an important target for the development of new pain medications. By selectively blocking the TRPA1 channel, 3-(1-azepanylsulfonyl)-4-methyl-N-(5-methyl-3-isoxazolyl)benzamide can be used to investigate the role of this channel in various physiological and pathological conditions.
作用機序
3-(1-azepanylsulfonyl)-4-methyl-N-(5-methyl-3-isoxazolyl)benzamide selectively blocks the TRPA1 ion channel by binding to a specific site on the channel protein. This prevents the channel from opening in response to various stimuli, including heat, cold, and certain chemicals. By blocking the TRPA1 channel, 3-(1-azepanylsulfonyl)-4-methyl-N-(5-methyl-3-isoxazolyl)benzamide can reduce the perception of pain and other sensory stimuli.
Biochemical and Physiological Effects:
3-(1-azepanylsulfonyl)-4-methyl-N-(5-methyl-3-isoxazolyl)benzamide has been shown to have a number of biochemical and physiological effects in various animal models. For example, 3-(1-azepanylsulfonyl)-4-methyl-N-(5-methyl-3-isoxazolyl)benzamide has been shown to reduce pain and inflammation in models of arthritis and neuropathic pain. Additionally, 3-(1-azepanylsulfonyl)-4-methyl-N-(5-methyl-3-isoxazolyl)benzamide has been shown to reduce the severity of seizures in models of epilepsy.
実験室実験の利点と制限
One of the main advantages of using 3-(1-azepanylsulfonyl)-4-methyl-N-(5-methyl-3-isoxazolyl)benzamide in lab experiments is its selectivity for the TRPA1 ion channel. This allows researchers to study the specific effects of blocking this channel without interfering with other ion channels or receptors. However, one limitation of using 3-(1-azepanylsulfonyl)-4-methyl-N-(5-methyl-3-isoxazolyl)benzamide is its relatively short half-life in vivo, which can make it difficult to achieve sustained effects.
将来の方向性
There are many potential future directions for research on 3-(1-azepanylsulfonyl)-4-methyl-N-(5-methyl-3-isoxazolyl)benzamide and the TRPA1 ion channel. For example, researchers could investigate the role of this channel in various types of pain and other sensory disorders, as well as its potential as a target for new pain medications. Additionally, researchers could explore the potential use of 3-(1-azepanylsulfonyl)-4-methyl-N-(5-methyl-3-isoxazolyl)benzamide in combination with other drugs or therapies to enhance its effectiveness. Finally, further studies could be conducted to better understand the pharmacokinetics and pharmacodynamics of 3-(1-azepanylsulfonyl)-4-methyl-N-(5-methyl-3-isoxazolyl)benzamide in vivo, which could help to optimize its use in future research.
合成法
The synthesis of 3-(1-azepanylsulfonyl)-4-methyl-N-(5-methyl-3-isoxazolyl)benzamide involves a multi-step process that begins with the reaction of 4-methylbenzoyl chloride with 5-methyl-3-isoxazolecarboxylic acid to form 4-methyl-N-(5-methyl-3-isoxazolyl)benzamide. This intermediate is then reacted with azepane-1-sulfonyl chloride to form the final product, 3-(1-azepanylsulfonyl)-4-methyl-N-(5-methyl-3-isoxazolyl)benzamide.
特性
IUPAC Name |
3-(azepan-1-ylsulfonyl)-4-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c1-13-7-8-15(18(22)19-17-11-14(2)25-20-17)12-16(13)26(23,24)21-9-5-3-4-6-10-21/h7-8,11-12H,3-6,9-10H2,1-2H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVDNQIDPZNJOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NOC(=C2)C)S(=O)(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(azepan-1-ylsulfonyl)-4-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4-(5-{[(pyridin-3-ylmethyl)amino]methyl}-2-furyl)benzoate hydrochloride](/img/structure/B4878520.png)

![3-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4878532.png)
![N-{3-[4-(2-fluorophenyl)-1-piperazinyl]-3-oxopropyl}benzamide](/img/structure/B4878538.png)
![1-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide](/img/structure/B4878550.png)


![3-[5-(2-chlorophenyl)-2-furyl]-2-cyano-N-(3-cyano-2-thienyl)acrylamide](/img/structure/B4878576.png)
![2-{[5-(isopropylthio)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl]thio}-1-phenylethanone](/img/structure/B4878582.png)
![3-methyl-1-{5-[(2-nitrophenoxy)methyl]-2-furoyl}piperidine](/img/structure/B4878584.png)

![N-[4-(acetylamino)phenyl]-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4878598.png)
![N-(2-ethoxyphenyl)-3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4878608.png)